molecular formula C10H14N4O2 B12819592 (S)-2-Methyl-1-(6-nitropyridin-3-yl)piperazine

(S)-2-Methyl-1-(6-nitropyridin-3-yl)piperazine

Cat. No.: B12819592
M. Wt: 222.24 g/mol
InChI Key: IOARQPWDRKCMEL-QMMMGPOBSA-N
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Description

(S)-2-Methyl-1-(6-nitropyridin-3-yl)piperazine ( 1895867-66-9) is a chiral piperazine derivative of interest in medicinal chemistry and pharmaceutical research . This compound features a piperazine ring substituted with a methyl group at the (S)-configured chiral center and linked to a 6-nitropyridin-3-yl group . The molecular formula is C10H14N4O2, and it has a molecular weight of 222.24 g/mol . Piperazine and nitropyridine scaffolds are recognized as privileged structures in drug discovery, frequently appearing in compounds with significant biological activity . Research into structurally related pyridylpiperazine compounds has demonstrated their potential as potent inhibitors of enzymes like urease, with studies showing that such hybrids can develop favorable interactions with enzyme active sites, indicating promise for the development of new therapeutic agents . This compound serves as a valuable synthetic intermediate and building block for the discovery and optimization of new bioactive molecules . It is supplied for research purposes as a high-purity material. This product is for research use only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H14N4O2

Molecular Weight

222.24 g/mol

IUPAC Name

(2S)-2-methyl-1-(6-nitropyridin-3-yl)piperazine

InChI

InChI=1S/C10H14N4O2/c1-8-6-11-4-5-13(8)9-2-3-10(12-7-9)14(15)16/h2-3,7-8,11H,4-6H2,1H3/t8-/m0/s1

InChI Key

IOARQPWDRKCMEL-QMMMGPOBSA-N

Isomeric SMILES

C[C@H]1CNCCN1C2=CN=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC1CNCCN1C2=CN=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution Route

A widely reported method involves the reaction of 3-chloro-6-nitropyridine with (S)-2-methylpiperazine under reflux conditions in a suitable solvent such as n-butanol or acetonitrile. The reaction is typically conducted under an inert atmosphere (nitrogen or argon) to prevent oxidation and side reactions.

Parameter Details
Starting materials 3-chloro-6-nitropyridine, (S)-2-methylpiperazine
Solvent n-Butanol or acetonitrile
Temperature 90–95 °C
Reaction time 12–24 hours
Atmosphere Nitrogen or argon
Molar ratio Piperazine derivative in slight excess (2:1)
Work-up Filtration, washing with water, recrystallization
Yield Up to 96%

This method benefits from the electron-withdrawing nitro group activating the pyridine ring towards nucleophilic substitution, facilitating the displacement of the chlorine atom by the piperazine nitrogen. Excess piperazine ensures complete conversion and acts as a base to neutralize generated HCl.

Alternative Halogenated Pyridine Precursors

Other halogenated nitropyridines such as 5-bromo-2-nitropyridine have been employed similarly, reacting with piperazine derivatives under reflux in acetonitrile or other polar aprotic solvents. This approach can yield the target compound with moderate to good yields (60–80%) depending on reaction conditions.

Protection and Functional Group Manipulation

To prevent side reactions on the piperazine nitrogen atoms, protection strategies such as Boc (tert-butoxycarbonyl) protection are used. The protected piperazine is reacted with the nitropyridine derivative, followed by deprotection under acidic conditions (e.g., trifluoroacetic acid treatment) to yield the free amine.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Methyl-1-(6-nitropyridin-3-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using hydrogenation methods.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for hydrogenation.

    Substitution: Nucleophilic reagents such as amines and thiols can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

Synthesis of (S)-2-Methyl-1-(6-nitropyridin-3-yl)piperazine

The synthesis of this compound typically involves the reaction of 6-nitropyridine derivatives with piperazine. The presence of the nitro group at the 3-position of the pyridine ring enhances its electrophilicity, facilitating nucleophilic attacks by piperazine under appropriate conditions. This method allows for the generation of various derivatives that can be further evaluated for biological activity.

Antimicrobial Properties

Research has indicated that derivatives of (S)-2-Methyl-1-(6-nitropyridin-3-yl)piperazine exhibit potent antimicrobial activity. A study highlighted that certain synthesized compounds demonstrated significant inhibition of Helicobacter pylori urease, which is crucial for the survival of this pathogen in acidic environments. The most active compounds achieved IC50 values lower than those of standard inhibitors, indicating their potential as therapeutic agents against gastric infections .

Antitubercular Activity

Another important application is in the treatment of tuberculosis. Compounds derived from piperazine structures have shown promising results against Mycobacterium tuberculosis. For example, specific derivatives exhibited IC50 values ranging from 1.35 to 2.18 μM, demonstrating significant efficacy against this pathogen . The ability to inhibit bacterial growth at low concentrations suggests that these compounds could be developed into effective antitubercular drugs.

Case Study: Urease Inhibition

A recent study focused on synthesizing various derivatives based on (S)-2-Methyl-1-(6-nitropyridin-3-yl)piperazine and evaluating their urease inhibitory activity. The results showed that some derivatives not only inhibited urease effectively but also exhibited good biocompatibility in human blood cells, making them suitable candidates for further development as injectable therapies .

Case Study: Antimycobacterial Activity

In another research initiative, a series of compounds derived from (S)-2-Methyl-1-(6-nitropyridin-3-yl)piperazine were synthesized and tested for their antimycobacterial properties. The findings indicated that several compounds had low cytotoxicity while maintaining high efficacy against Mycobacterium tuberculosis, suggesting their potential role in treating resistant strains of tuberculosis .

Data Tables

Compound NameIC50 Value (µM)Target PathogenReference
(S)-2-Methyl-1-(6-nitropyridin-3-yl)piperazine derivative 5b2.0 ± 0.73Helicobacter pylori
(S)-2-Methyl-1-(6-nitropyridin-3-yl)piperazine derivative 6e1.35 - 2.18Mycobacterium tuberculosis
(S)-2-Methyl-1-(6-nitropyridin-3-yl)piperazine derivative 7e<23.2Urease Inhibition

Mechanism of Action

The mechanism of action of (S)-2-Methyl-1-(6-nitropyridin-3-yl)piperazine involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its biological activity. For instance, in antitubercular applications, the compound interacts with the bacterial cell wall, disrupting its integrity and leading to cell death . The exact molecular targets and pathways can vary depending on the specific application and the functional groups present in the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine vs. Piperidine Analogues

The substitution of piperazine with piperidine in related compounds significantly impacts receptor binding. For instance, in thiazolo[5,4-d]pyrimidine derivatives, replacing piperazine (compound 3) with piperidine (compound 1) reduced binding affinity to the human adenosine A2A receptor (hA2AAR) by an order of magnitude (Ki = 58 nM vs. 594 nM) . This underscores the superiority of piperazine’s two nitrogen atoms for hydrogen bonding and electrostatic interactions in receptor engagement.

Table 1: Binding Affinity of Piperazine vs. Piperidine Derivatives
Compound Core Structure hA2AAR Ki (nM) Reference
1 Piperidine 594
3 Piperazine 58

Substituent Effects on Piperazine Rings

Aromatic vs. Aliphatic Substituents

In thiazolopyrimidine derivatives, appending benzyl or phenyl groups to the piperazine ring (compounds 2–3) maintained high hA2AAR affinity (Ki = 58–62 nM), whereas bulkier substituents (e.g., phenylethyl or para-substituted groups in 4–5) reduced activity . Similarly, introducing a furan-2-yl methanone residue (compound 6) retained moderate affinity (Ki = 89 nM), but ethylamine chains (compounds 7–8) enhanced selectivity and potency (Ki = 15–22 nM) .

Charged Moieties

Replacing piperazine with morpholine in anti-Alzheimer’s compounds (e.g., 5c ) drastically reduced cholinesterase inhibition (IC50 > 100 µM vs. 0.5–2 µM for piperazine analogues ), emphasizing the necessity of the piperazine ring’s positively charged nitrogen for enzyme interaction .

Nitropyridine-Containing Analogues

Anti-Tubercular Activity

In pyrazine-carbonyl-piperazine derivatives, the presence of a nitropyridine group enhanced anti-tubercular potency. Compound 6e (a nitropyridine-linked analogue) exhibited an IC50 = 1.35 µM against Mycobacterium tuberculosis, outperforming non-nitrated counterparts .

Metabolic Stability

Piperazine rings are metabolic hot spots. In Chagas disease research, piperazine-containing compounds underwent deethylation (metabolites A–B ) and oxidation (metabolite C ), prompting replacement with isosteres to reduce clearance . In contrast, (S)-2-Methyl-1-(6-nitropyridin-3-yl)piperazine ’s nitro group may mitigate metabolism by altering electron density .

Stereochemical Considerations

The (S)-methyl configuration in (S)-2-Methyl-1-(6-nitropyridin-3-yl)piperazine may confer enantioselective binding. For example, (3S)-3-methyl-1-(6-methylpyridin-2-yl)piperazine (CAS RN 8AB) demonstrated distinct pharmacological profiles compared to its (R)-isomer, though specific data remain proprietary .

Environmental Reactivity

The piperazine moiety in fluoroquinolones (e.g., ciprofloxacin) undergoes oxidative degradation by manganese oxide (MnO2) via dealkylation and hydroxylation, with reactivity order: 1-phenylpiperazine > aniline > 4-phenylpiperidine . This suggests (S)-2-Methyl-1-(6-nitropyridin-3-yl)piperazine may exhibit similar environmental instability, necessitating stabilization strategies.

Key Structure-Activity Relationship (SAR) Insights

Piperazine Superiority : Piperazine cores outperform piperidine in receptor binding due to dual nitrogen atoms .

Substituent Bulk : Bulky groups on piperazine reduce affinity, while small aromatic/ethylamine chains enhance it .

Charged Moieties : Positively charged piperazine is critical for enzyme inhibition .

Stereochemistry : (S)-configuration may optimize target engagement .

Metabolic Liability : Piperazine rings are prone to oxidation, but nitro groups may mitigate this .

Biological Activity

(S)-2-Methyl-1-(6-nitropyridin-3-yl)piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and pharmacological properties of this compound, drawing on various research findings and case studies.

Synthesis and Structural Characteristics

The synthesis of (S)-2-Methyl-1-(6-nitropyridin-3-yl)piperazine typically involves the reaction of piperazine derivatives with nitropyridine moieties. The structural formula can be represented as follows:

C9H12N4O2\text{C}_9\text{H}_{12}\text{N}_4\text{O}_2

This compound exhibits a piperazine ring, which is known for its versatility in medicinal chemistry, often serving as a scaffold for various biologically active molecules.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of piperazine derivatives, including (S)-2-Methyl-1-(6-nitropyridin-3-yl)piperazine. For instance, derivatives containing piperazine rings have shown significant activity against various bacterial strains. In one study, compounds with similar structures exhibited minimum inhibitory concentrations (MIC) ranging from 1.56 μg/mL to 50 μg/mL against Mycobacterium tuberculosis .

CompoundMIC (μg/mL)Activity
6e1.56Anti-TB
7b16Anti-S. aureus
6d16Anti-B. subtilis

Urease Inhibition

Another notable biological activity is the inhibition of urease, an enzyme critical for the survival of Helicobacter pylori in acidic environments. Compounds derived from piperazine have been tested for their urease inhibitory activity. For example, certain derivatives showed IC50 values as low as 2.0 µM, indicating potent urease inhibition .

Study on Urease Inhibition

In a detailed study evaluating urease inhibitors, compounds similar to (S)-2-Methyl-1-(6-nitropyridin-3-yl)piperazine were synthesized and tested. The most active inhibitors demonstrated IC50 values significantly lower than standard treatments, suggesting their potential as therapeutic agents against H. pylori infections .

Anti-Tubercular Activity

Research has also focused on the anti-tubercular properties of piperazine derivatives. In one study, several compounds were synthesized and evaluated against Mycobacterium tuberculosis, revealing promising results with IC50 values ranging from 1.35 to 2.18 μM for selected derivatives . The findings suggest that the incorporation of the nitropyridine moiety enhances biological activity.

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